[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C24H23FN4O5 and its molecular weight is 466.469. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Molecular Interactions
One study focused on the synthesis and characterization of triazole derivatives, exploring their π-hole tetrel bonding interactions, which are crucial for understanding molecular assembly and interaction mechanisms. This research provides a foundation for designing molecules with specific physical and chemical properties, highlighting the importance of structural analysis in developing new materials and pharmaceuticals (Ahmed et al., 2020).
Antimicrobial Activities
Research into triazole derivatives has also revealed their potential antimicrobial activities. The synthesis of novel triazole compounds and their evaluation against various microorganisms suggest that these structures can serve as a basis for developing new antimicrobial agents, which is critical in the fight against resistant bacteria and infections (Bektaş et al., 2007).
Herbicidal Applications
Another area of application is in the development of herbicides. Triazolinone derivatives have been synthesized and shown to exhibit significant herbicidal activities, offering a pathway for creating more effective and environmentally friendly agricultural chemicals (Luo et al., 2008).
Sensing and Imaging Applications
Furthermore, research has extended into the use of benzoxazole and benzothiazole derivatives for sensing pH and metal cations. These findings underscore the potential of oxazole and triazole compounds in developing sensitive and selective sensors for environmental monitoring, biomedical diagnostics, and imaging applications (Tanaka et al., 2001).
Cancer Research
Finally, the synthesis of phenylthiazole-carboxamide derivatives and their evaluation as anticancer agents indicate that structurally related compounds could play a role in developing new therapeutic options for cancer treatment. This research highlights the importance of chemical synthesis in discovering new drugs with potential benefits for oncology (Aliabadi et al., 2010).
Mechanism of Action
Target of Action
The compound contains an oxazole ring and a triazole ring. Oxazole and triazole rings are common structural motifs in many biologically active compounds, including drugs. They often interact with a variety of biological targets such as enzymes, receptors, and ion channels .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs with oxazole and triazole rings are involved in pathways related to signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system in which it acts. Generally, oxazole and triazole-containing compounds are well absorbed and distributed in the body, and they are metabolized by various enzymes in the liver .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. In general, modulation of protein activity can lead to changes in cellular signaling, gene expression, and cell behavior .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of the compound might be affected by the pH of the environment, and its efficacy might be influenced by the presence of other competing molecules .
Properties
IUPAC Name |
[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O5/c1-5-32-20-11-6-16(12-21(20)31-4)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)18-9-7-17(25)8-10-18/h6-12H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZITJOTCYBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)F)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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